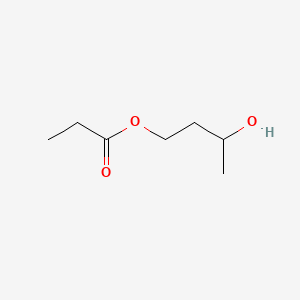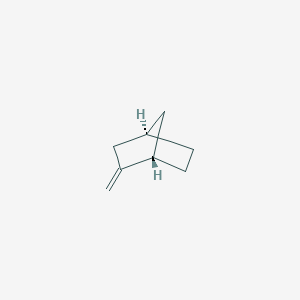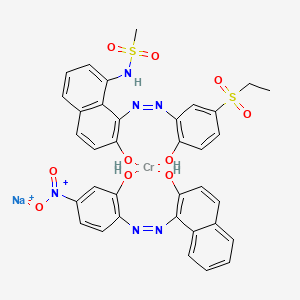
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a piperidine ring, and a benzodioxole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- typically involves multiple steps. One common approach is the condensation of 1,3-benzodioxole with acrolein to form an intermediate, which is then reacted with piperidine and pyrrolidine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (E,E)-
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (Z)-
Uniqueness
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
97181-42-5 |
|---|---|
分子式 |
C21H27ClN2O4 |
分子量 |
406.9 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c24-18(5-3-16-4-6-19-20(13-16)27-15-26-19)17-7-11-22(12-8-17)14-21(25)23-9-1-2-10-23;/h3-6,13,17H,1-2,7-12,14-15H2;1H/b5-3+; |
InChIキー |
HVASDTROXMAGGS-WGCWOXMQSA-N |
異性体SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)









![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
